N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
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Overview
Description
N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. Common reagents used in these reactions include o-phenylenediamines and o-cyanobenzaldehydes . The reaction conditions often involve the use of catalysts such as Au(I)/Ag(I) and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: This compound shares a similar tetracyclic structure and is used in similar applications.
8-Phenyl-16-thia-penta-cyclo-[6.6.5.01,18.02,7.09,14]nona-deca-2,4,6,9:
Uniqueness
N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is unique due to its specific functional groups and the presence of a pentyl chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H26N4S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C24H26N4S/c1-2-3-9-14-25-23-22-21(26-15-27-23)19-17-12-7-8-13-18(17)20(28-24(19)29-22)16-10-5-4-6-11-16/h4-6,10-11,15H,2-3,7-9,12-14H2,1H3,(H,25,26,27) |
InChI Key |
NMVAAOFORADXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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